stéroïdes oxy-11
**11-Oxosteroids**
11-Oxosteroids are a class of steroid compounds characterized by the presence of an oxo group at position 11. These molecules play significant roles in various biological processes and have garnered considerable attention due to their diverse applications, particularly in endocrinology and synthetic biology. Structurally, these steroidal derivatives exhibit unique properties that distinguish them from other steroid classes, including altered hormonal activity and enhanced bioavailability.
In medicinal chemistry, 11-oxosteroids are often used as precursors for the synthesis of bioactive compounds or as pharmacological tools to study steroid receptor interactions. Their structural modifications can lead to the development of novel therapeutic agents with improved efficacy or reduced side effects compared to their parent steroids. The synthesis and functionalization strategies employed in the preparation of 11-oxosteroids typically involve advanced organic reactions, such as epoxidation, ring-opening, and cross-coupling, which are executed with precision to ensure high structural integrity.
Due to their complexity and versatile nature, the study of 11-oxosteroids continues to be an active area of research in academia and industry. Their potential applications extend beyond traditional hormone replacement therapies, including the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.

Structure | Nom chimique | CAS | Le MF |
---|---|---|---|
![]() |
Cucurbitacin S | 60137-06-6 | C30H42O6 |
![]() |
20(21)-Dehydrolucidenic acid A | 852936-69-7 | C27H36O6 |
![]() |
Androst-5-ene-3,11,17-trione, Cyclic 3,17-Bis(1,2-ethanediyl acetal) | 13872-18-9 |
Littérature connexe
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
Fournisseurs recommandés
-
钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Nanjing Jubai BiopharmFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises
-
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNature de l''entreprise: Private enterprises
Produits recommandés